While the provided papers do not specifically detail the synthesis of 4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride, a common synthetic approach to introduce the 4-[3-(4-Methyl-1-piperazinyl)propoxy] moiety involves an alkylation reaction. This typically involves reacting 4-hydroxybenzaldehyde with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base, followed by acidification to yield the hydrochloride salt. []
Antidepressants: The moiety is found in several antidepressant drug candidates. For example, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) demonstrated antidepressant-like activity by reducing immobility time in the forced-swimming test in mice. []
Antipsychotics: The moiety is also present in antipsychotic drug candidates. For instance, ABT-239 demonstrated efficacy in preclinical schizophrenia models by improving gating deficits and attenuating methamphetamine-induced hyperactivity. [, ]
Antihistamines: The moiety features prominently in histamine H3 receptor antagonists. A-304121 and A-317920, both containing the moiety, have demonstrated efficacy in enhancing cognition in rodent models. [, ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7